molecular formula C10H9Cl2N3O B12883859 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one CAS No. 923972-91-2

5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one

Cat. No.: B12883859
CAS No.: 923972-91-2
M. Wt: 258.10 g/mol
InChI Key: MZSFVIWQTZIMSV-UHFFFAOYSA-N
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Description

5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a pyrazolone core, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, amine derivatives, and hydroxylated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group, in particular, contributes to its enhanced stability and potential for diverse chemical modifications.

Properties

CAS No.

923972-91-2

Molecular Formula

C10H9Cl2N3O

Molecular Weight

258.10 g/mol

IUPAC Name

5-amino-4-(2,6-dichlorophenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H9Cl2N3O/c1-15-10(16)8(9(13)14-15)7-5(11)3-2-4-6(7)12/h2-4,14H,13H2,1H3

InChI Key

MZSFVIWQTZIMSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N1)N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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